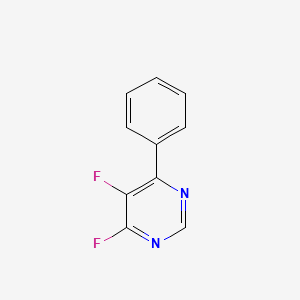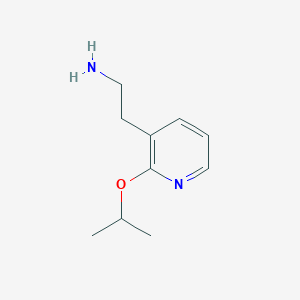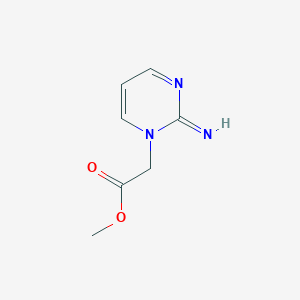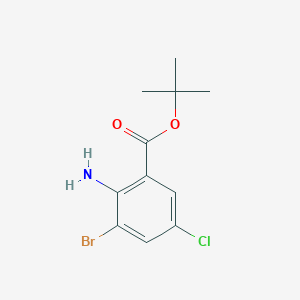
1-(1-(2-Ethoxyphenyl)propan-2-yl)-1-methylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(2-Ethoxyphenyl)propan-2-yl)-1-methylhydrazine is an organic compound characterized by the presence of an ethoxyphenyl group attached to a propan-2-yl and a methylhydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-Ethoxyphenyl)propan-2-yl)-1-methylhydrazine typically involves the reaction of 2-ethoxyphenylpropan-2-one with methylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(1-(2-Ethoxyphenyl)propan-2-yl)-1-methylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazine derivatives.
Substitution: The ethoxy group or the hydrazine moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazine derivatives.
科学的研究の応用
1-(1-(2-Ethoxyphenyl)propan-2-yl)-1-methylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(1-(2-Ethoxyphenyl)propan-2-yl)-1-methylhydrazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
1-(2-Methoxyphenyl)propan-2-yl-methylamino: A compound with a methoxyphenyl group instead of an ethoxyphenyl group.
Uniqueness
1-(1-(2-Ethoxyphenyl)propan-2-yl)-1-methylhydrazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C12H20N2O |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
1-[1-(2-ethoxyphenyl)propan-2-yl]-1-methylhydrazine |
InChI |
InChI=1S/C12H20N2O/c1-4-15-12-8-6-5-7-11(12)9-10(2)14(3)13/h5-8,10H,4,9,13H2,1-3H3 |
InChIキー |
XLDSTQIGAPUFKI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1CC(C)N(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



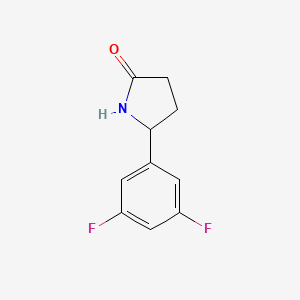
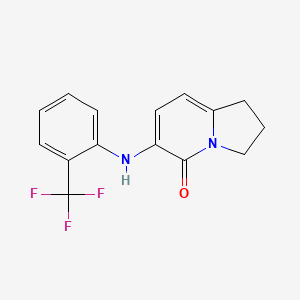

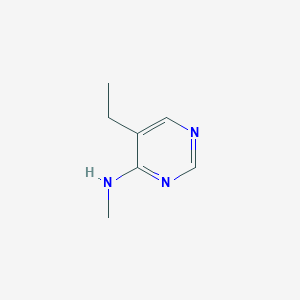
![Tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13120008.png)
![(6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B13120010.png)
